

Introduction: The Strategic Advantage of Differentiated Reactivity

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Compound of Interest

Compound Name: **2-Chloro-5-iodopyrazine**

Cat. No.: **B1453444**

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In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyrazine scaffold is a privileged structural motif.^{[1][2]} Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance as a pharmacophore.^[1] **2-Chloro-5-iodopyrazine** emerges as a particularly powerful and versatile building block for the construction of complex pyrazine derivatives. Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile towards palladium-catalyzed cross-coupling reactions, while the carbon-chlorine bond is more susceptible to nucleophilic aromatic substitution (SNAr), especially given the electron-deficient nature of the pyrazine ring.^{[3][4][5]} This inherent electronic differentiation allows for a predictable, stepwise, and regioselective functionalization, providing chemists with precise control over the synthesis of 2,5-disubstituted pyrazines—a critical advantage in the development of novel kinase inhibitors and other biologically active molecules.^{[2][6]}

This guide provides a detailed exploration of **2-Chloro-5-iodopyrazine** as a synthetic intermediate, offering field-proven insights, step-by-step protocols for key transformations, and a mechanistic rationale for its strategic application in complex molecule synthesis.

Physicochemical and Structural Properties

A clear understanding of the physical properties of **2-Chloro-5-iodopyrazine** is fundamental for its effective use in the laboratory.

Property	Value	Source
Molecular Formula	C ₄ H ₂ ClIN ₂	[7] [8]
Molecular Weight	240.43 g/mol	[8]
CAS Number	1057216-55-3	[8] [9]
Appearance	White to off-white solid	
SMILES	Clc1ncc(I)cn1	[7]
InChIKey	VGYRHYFUTYYEHQ- UHFFFAOYSA-N	[7]
Storage	4°C, protect from light	[8]

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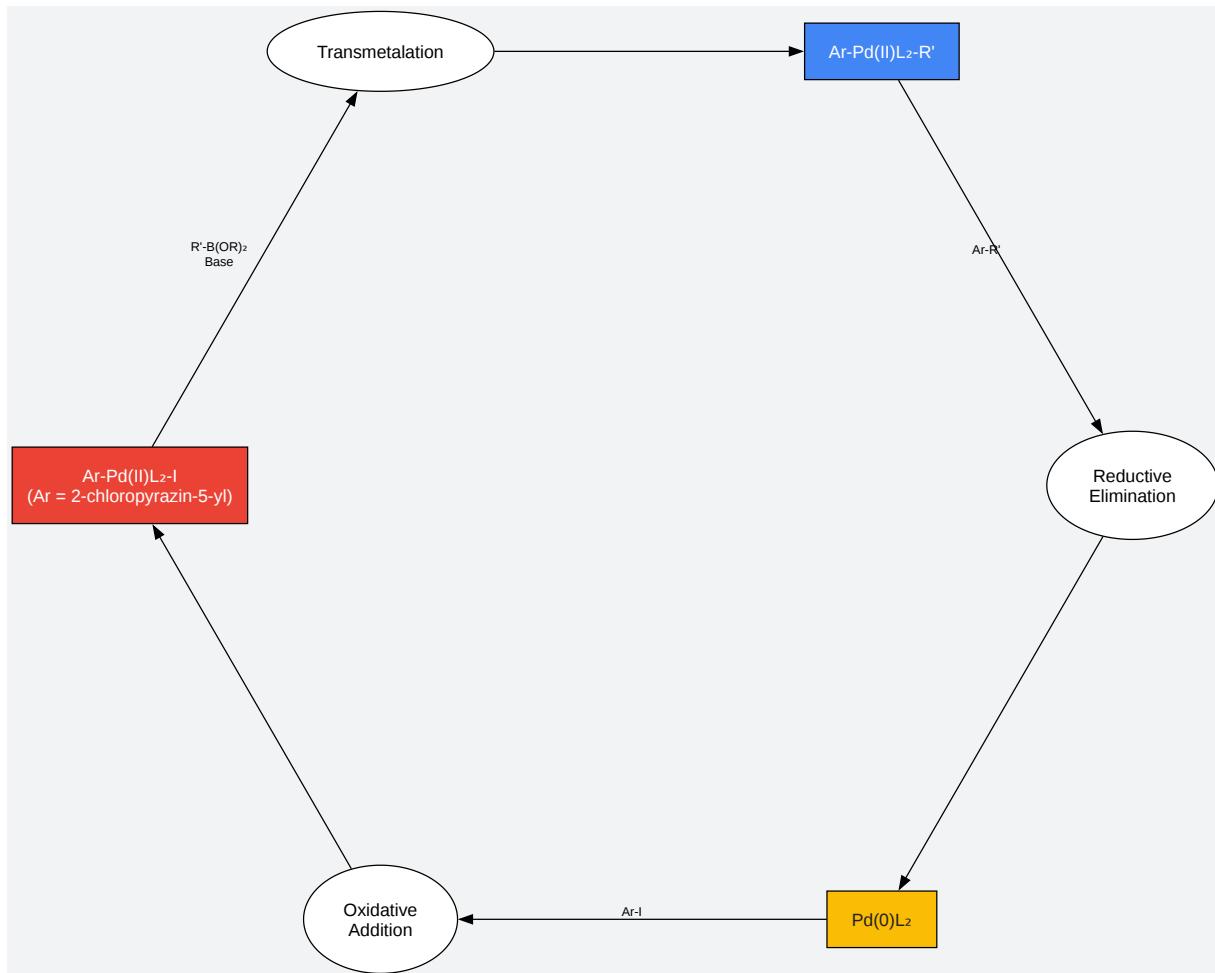
Caption: Structure of **2-Chloro-5-iodopyrazine**.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary strategic application of **2-Chloro-5-iodopyrazine** is in palladium-catalyzed cross-coupling reactions. The significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond allows for the selective oxidative addition of a Pd(0) catalyst to the C-I bond, leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.^{[10][11][12][13]} With **2-Chloro-5-iodopyrazine**, it enables the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position with high selectivity.



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Chloro-5-phenylpyrazine

This protocol describes a typical Suzuki-Miyaura coupling procedure.

Materials:

- **2-Chloro-5-iodopyrazine** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- 1,4-Dioxane
- Deionized water

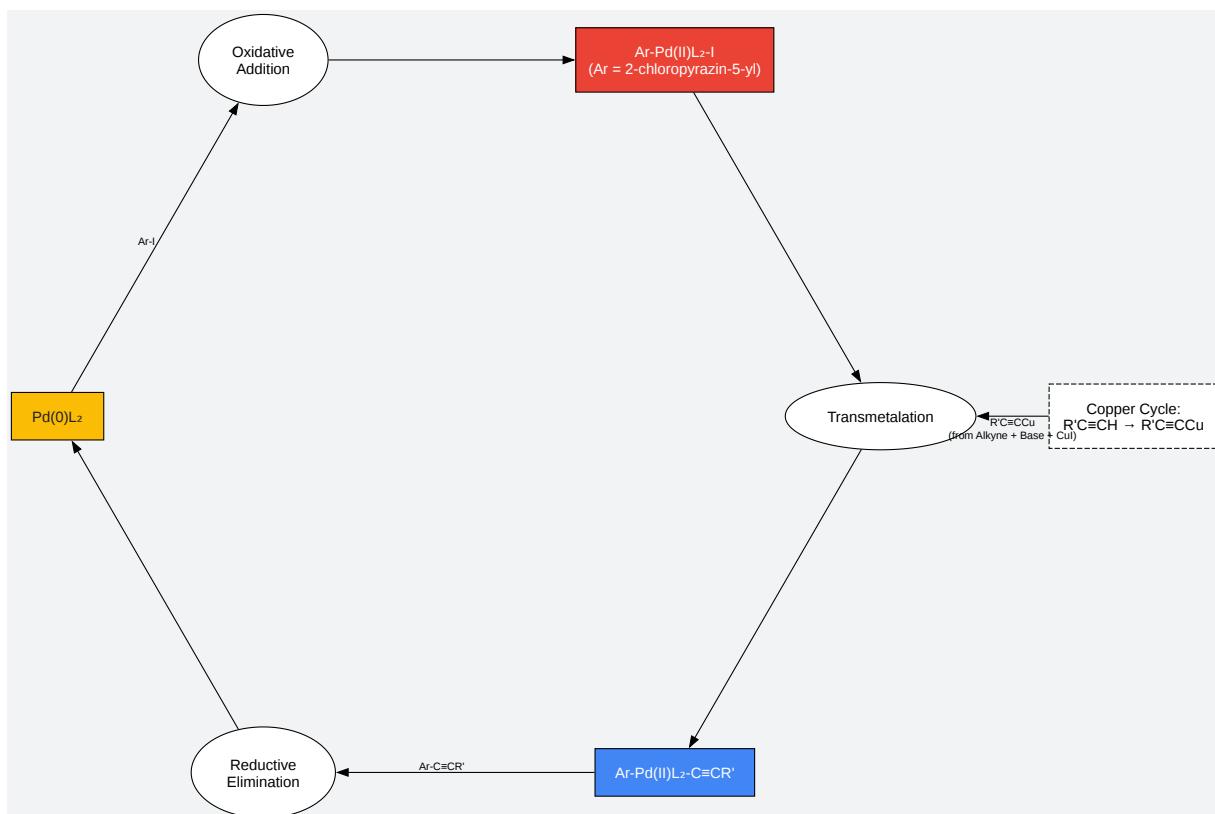
Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add **2-Chloro-5-iodopyrazine** (e.g., 240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
- Catalyst Addition: Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (58 mg, 0.05 mmol), to the flask.
- Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
- Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Catalyst / Ligand	Base	Solvent	Temperature (°C)	Yield (%)
Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90	~85-95
Pd(dppf)Cl ₂	Cs ₂ CO ₃	DMF	80	~90-98
Pd ₂ (dba) ₃ / SPhos	K ₃ PO ₄	Toluene/H ₂ O	100	>95

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is an indispensable tool for linking terminal alkynes to sp²-hybridized carbons, creating valuable alkynyl-substituted heterocycles.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) This reaction typically employs both palladium and copper(I) catalysts.

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Caption: Catalytic cycle for the Sonogashira coupling.

Detailed Protocol: Synthesis of 2-Chloro-5-(phenylethyynyl)pyrazine

Materials:

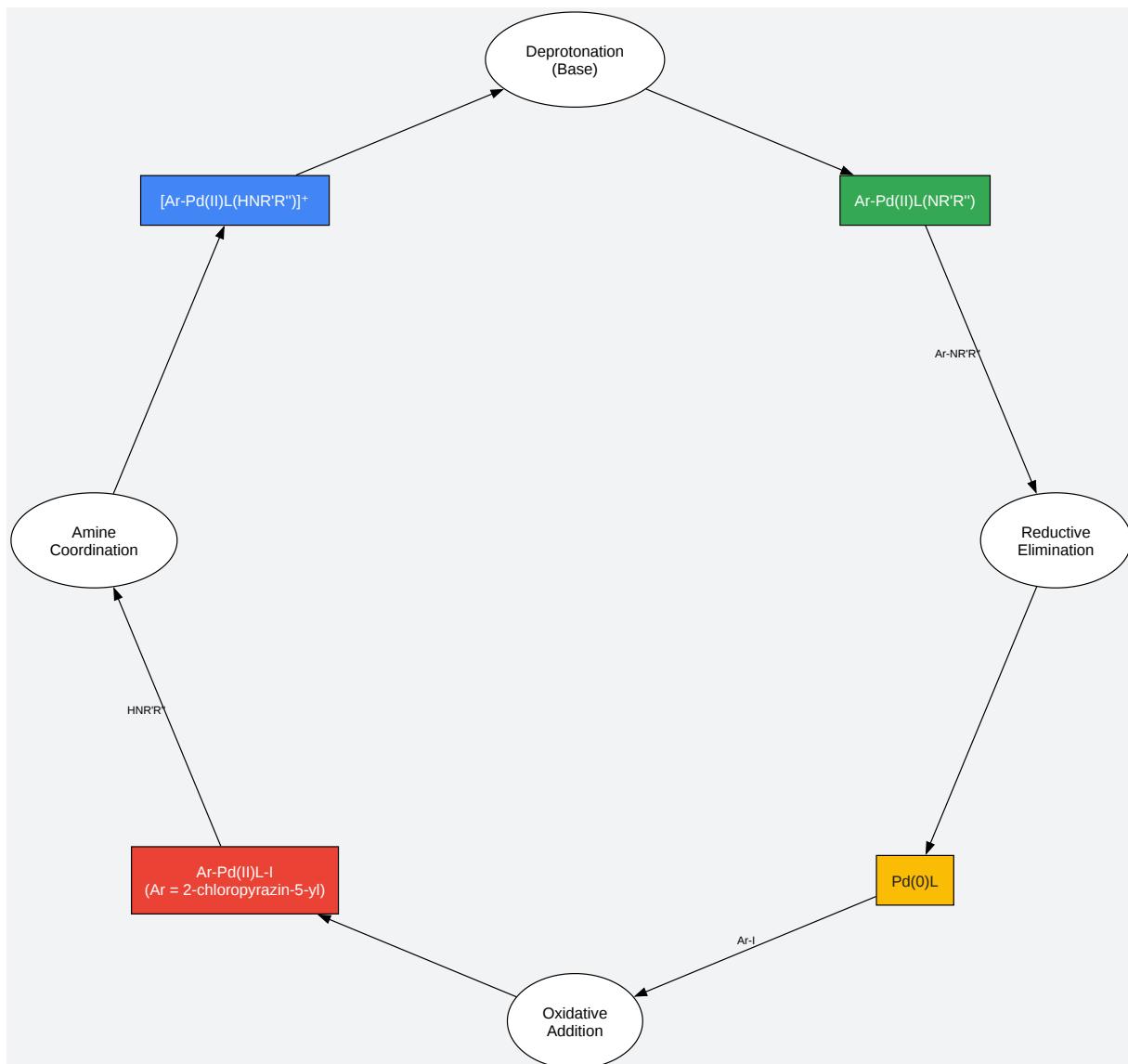
- **2-Chloro-5-iodopyrazine** (1.0 eq)
- Phenylacetylene (1.2 eq)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{PdCl}_2(\text{PPh}_3)_2]$ (0.03 eq)
- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (Et_3N) or Diisopropylamine (DIPA)
- Tetrahydrofuran (THF) or DMF

Procedure:

- Reaction Setup: To a Schlenk flask under an inert atmosphere, add **2-Chloro-5-iodopyrazine** (240 mg, 1.0 mmol), $\text{PdCl}_2(\text{PPh}_3)_2$ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
- Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3 mL). Stir for 5 minutes. Then, add phenylacetylene (132 μL , 1.2 mmol) dropwise via syringe.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous NH_4Cl solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate. Purify by flash column chromatography to obtain the product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) This reaction allows for the coupling of **2-Chloro-5-iodopyrazine** with a wide range of primary and secondary amines.



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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-Chloro-N-phenylpyrazin-2-amine

Materials:

- **2-Chloro-5-iodopyrazine** (1.0 eq)
- Aniline (1.1 eq)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
- Xantphos (0.04 eq)
- Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
- Anhydrous Toluene or Dioxane

Procedure:

- Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) to a dry Schlenk tube. Add anhydrous toluene (5 mL) and stir for 10 minutes.
- Reaction Setup: In a separate flask, add **2-Chloro-5-iodopyrazine** (240 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
- Combining Reagents: Transfer the catalyst solution to the flask containing the substrate and base. Add aniline (101 μ L, 1.1 mmol).
- Reaction: Heat the mixture to 100-110 °C for 6-18 hours, monitoring by LC-MS.
- Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Sequential Functionalization: A Two-Step Synthetic Strategy

The true synthetic power of **2-Chloro-5-iodopyrazine** lies in its capacity for sequential, regioselective functionalization. A typical workflow involves an initial palladium-catalyzed cross-coupling at the more reactive C5-iodo position, followed by a nucleophilic aromatic substitution (SNAr) at the C2-chloro position. The electron-withdrawing nature of the pyrazine ring, further enhanced by the substituent installed in the first step, facilitates the SNAr reaction.[3][4][23][24]

Caption: A strategic workflow for sequential pyrazine functionalization.

Protocol: SNAr on a 2-Chloropyrazine Intermediate

This protocol details the second step of the sequence, using an amine nucleophile.

Materials:

- 2-Chloro-5-phenylpyrazine (from Suzuki protocol, 1.0 eq)
- Morpholine (2.0 eq)
- Potassium carbonate (K_2CO_3) (2.5 eq)
- Dimethyl sulfoxide (DMSO)

Procedure:

- Reaction Setup: In a sealed vial, combine 2-Chloro-5-phenylpyrazine (190 mg, 1.0 mmol), morpholine (174 μ L, 2.0 mmol), and potassium carbonate (345 mg, 2.5 mmol).
- Solvent Addition: Add anhydrous DMSO (5 mL).
- Reaction: Seal the vial tightly and heat the mixture to 120-140 °C for 12-24 hours.
- Workup: Cool the reaction to room temperature and pour it into ice water (50 mL). A precipitate should form.

- Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Conclusion

2-Chloro-5-iodopyrazine is a high-value synthetic intermediate that offers a pre-programmed pathway for the regioselective synthesis of 2,5-disubstituted pyrazines. The well-defined and predictable reactivity of its C-I and C-Cl bonds enables chemists to employ a powerful two-step strategy: selective palladium-catalyzed cross-coupling followed by nucleophilic aromatic substitution. This level of control is invaluable in constructing complex molecular architectures, particularly in the rapid generation of compound libraries for structure-activity relationship studies in drug discovery. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage the unique synthetic potential of this versatile building block.

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